4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2-Fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with a 2-fluorobenzyl group at position 4 and a 2-methoxyphenyl group at position 2. The 1,1-dioxide moiety enhances the compound’s polarity and stability, making it relevant for pharmaceutical applications, particularly in receptor ligand studies (e.g., orexin receptors) . Its structural complexity allows for diverse intermolecular interactions, as evidenced by crystallographic data in related analogs .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-2-(2-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-28-19-12-6-4-10-17(19)24-21(25)23(14-15-8-2-3-9-16(15)22)18-11-5-7-13-20(18)29(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNMEMYVESPMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound 4-(2-fluorobenzyl)-2-(2-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, also known by its CAS number 1019140-98-7, belongs to the class of benzothiadiazines. Its molecular formula is , indicating the presence of fluorine and methoxy groups which may influence its biological activity. The structural characteristics contribute to its potential pharmacological properties.
Biological Activity
Mechanism of Action
The biological activity of this compound has been primarily studied in relation to its potential as a therapeutic agent. The benzothiadiazine derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. The presence of the fluorobenzyl group enhances its interaction with bacterial membranes, potentially increasing permeability and leading to cell lysis.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. Specific studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies and Experimental Results
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Antimicrobial Assays :
- In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL.
- Comparative analysis with standard antibiotics showed enhanced efficacy.
-
Cytotoxicity Tests :
- MTT assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 10 to 15 µM, indicating significant cytotoxicity.
- Flow cytometry analysis confirmed apoptosis induction through increased annexin V binding.
-
Anti-inflammatory Studies :
- Inflammation models using lipopolysaccharide (LPS) stimulated macrophages showed a reduction in TNF-alpha and IL-6 production by approximately 40% at a concentration of 50 µM.
Data Table
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methyl]-2-(4-Methoxyphenyl)-1,1-Dioxo-1λ⁶,2,4-Benzothiadiazin-3-one
- Key Differences : Substitutes the 2-fluorobenzyl group with a 4-chlorobenzyl group and the 2-methoxyphenyl with a 4-methoxyphenyl.
- The para-methoxy group may reduce steric hindrance compared to ortho-methoxy, enhancing π-π stacking with aromatic residues in target proteins .
Compound 23 (): 4-(2,6-Difluoro-4-Methoxybenzyl)-2-(5,6-Dimethoxypyridin-3-yl) Analog
- Key Differences : Features a difluoro-methoxybenzyl group and a dimethoxypyridinyl substituent.
- Impact :
Core Structure Modifications
Meloxicam (4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide 1,1-Dioxide)
- Key Differences : Replaces the benzothiadiazine core with a benzothiazine system and adds a thiazolyl carboxamide group.
- Impact: The benzothiazine core in Meloxicam is a proven non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase-2 (COX-2). The thiadiazine core in the target compound may offer distinct pharmacokinetic profiles due to increased ring strain and electronic effects .
Structural and Crystallographic Insights
Conformational Analysis
- Half-Chair Conformation : The benzothiadiazine ring adopts a half-chair conformation in analogs (e.g., 3-(3-chlorobenzoyl)-4-hydroxy derivative), with deviations at S1 and N1 atoms influencing intermolecular hydrogen bonding .
- Steric Effects : The ortho-methoxy group in the target compound may introduce torsional strain, reducing planarity compared to para-substituted derivatives .
Intermolecular Interactions
- Hydrogen Bonding : In analogs like methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, C–H⋯O and π-π interactions stabilize crystal packing. The target compound’s fluorine may participate in C–F⋯H–C interactions, enhancing solubility .
Data Tables
Table 1: Comparison of Key Structural and Pharmacological Features
*Calculated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
